Mouse BigLEN vs. LittleLEN: C-Terminal LLPP Tetrapeptide Confers Exclusive GPR171 Activation
Mouse BigLEN activates GPR171, whereas the C-terminally truncated peptide LittleLEN—lacking the terminal LLPP sequence—exhibits no detectable activity at the receptor. This functional dichotomy establishes that the four C-terminal amino acids are both necessary and sufficient for GPR171 binding and activation [1][2]. The full-length BigLEN peptide is required for physiological GPR171 signaling; LittleLEN cannot serve as a substitute agonist in any experimental context.
| Evidence Dimension | GPR171 receptor activation (functional agonist activity) |
|---|---|
| Target Compound Data | Active (full agonist; EC50 = 1.6 nM) |
| Comparator Or Baseline | LittleLEN (C-terminally truncated BigLEN lacking LLPP): Not active |
| Quantified Difference | Qualitative difference: Active vs. No detectable activity |
| Conditions | GPR171-expressing cells; ligand-binding and receptor-activity assays |
Why This Matters
This evidence directly informs procurement: only full-length mouse BigLEN, not the truncated LittleLEN peptide, should be purchased for experiments requiring GPR171 activation.
- [1] Gomes I, Aryal DK, Wardman JH, Gupta A, Gagnidze K, Rodriguiz RM, Kumar S, Wetsel WC, Pintar JE, Fricker LD, Devi LA. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. Proc Natl Acad Sci U S A. 2013;110(40):16211-16216. View Source
- [2] PubMed Abstract. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. PMID: 24043826. View Source
